Tretinoin - 97950-17-9

Tretinoin

Catalog Number: EVT-7895629
CAS Number: 97950-17-9
Molecular Formula: C20H28O2
Molecular Weight: 300.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
All-trans-retinoic acid is a yellow to light-orange crystalline powder. (NTP, 1992)
Cis-retinoic acid is a yellow-orange to orange crystalline powder; orange-brown chunky solid. (NTP, 1992)
All-trans-retinoic acid is a retinoic acid in which all four exocyclic double bonds have E- (trans-) geometry. It has a role as a keratolytic drug, an antineoplastic agent, an antioxidant, a signalling molecule, a retinoid X receptor agonist, an anti-inflammatory agent, an AP-1 antagonist, a retinoic acid receptor agonist and a human metabolite. It is a retinoic acid and a vitamin A. It is a conjugate acid of an all-trans-retinoate.
Tretinoin, also known as all-trans-retinoic acid (ATRA), is a naturally occurring derivative of [vitamin A] (retinol). It is an oxidation product in the physiological pathway of vitamin A metabolism. In human circulation, tretinoin is normally found at very low concentrations, approximately 4 to 14 nmol/L. Tretinoin exhibits anti-inflammatory, antineoplastic, antioxidant, and free radical-scavenging activities. It has been used in dermatology for many years to treat various skin conditions ranging from acne to wrinkles and activates nuclear receptors to regulate epithelial cell growth and differentiation. Tretinoin is given orally to treat acute promyelocytic leukemia and topically to treat skin conditions such as acne.
Tretinoin is a Retinoid.
Tretinoin is a natural product found in Homo sapiens with data available.
Tretinoin is a naturally-occurring acid of retinol. Tretinoin binds to and activates retinoic acid receptors (RARs), thereby inducing changes in gene expression that lead to cell differentiation, decreased cell proliferation, and inhibition of tumorigenesis. This agent also inhibits telomerase, resulting in telomere shortening and eventual apoptosis of some tumor cell types. The oral form of tretinoin has teratogenic and embryotoxic properties.
All-trans Retinoic Acid can cause developmental toxicity according to an independent committee of scientific and health experts.
Tretinoin, also known as all-trans-retinoic acid (ATRA), is a naturally occurring derivative of vitamin A (retinol). Retinoids such as tretinoin are important regulators of cell reproduction, proliferation, and differentiation and are used to treat acne and photodamaged skin and to manage keratinization disorders such as ichthyosis and keratosis follicularis. Tretinoin also represents the class of anticancer drugs called differentiating agents and is used in the treatment of acute promyelocytic leukemia (APL).
An important regulator of GENE EXPRESSION during growth and development, and in NEOPLASMS. Tretinoin, also known as retinoic acid and derived from maternal VITAMIN A, is essential for normal GROWTH; and EMBRYONIC DEVELOPMENT. An excess of tretinoin can be teratogenic. It is used in the treatment of PSORIASIS; ACNE VULGARIS; and several other SKIN DISEASES. It has also been approved for use in promyelocytic leukemia (LEUKEMIA, PROMYELOCYTIC, ACUTE).
See also: Clindamycin phosphate; tretinoin (component of); Fluocinolone acetonide; hydroquinone; tretinoin (component of); Benzoyl Peroxide; Tretinoin (component of) ... View More ...
Source

Tretinoin is synthesized from vitamin A (retinol) and can be found in various formulations, including creams, gels, and topical solutions. It is commercially available under several brand names and is often prescribed by dermatologists for its therapeutic benefits .

Classification

Tretinoin belongs to the class of compounds known as retinoids, which are characterized by their structural similarity to vitamin A. Other related compounds include isotretinoin and acitretin, which are also used to treat similar dermatological conditions .

Synthesis Analysis

Methods

The synthesis of tretinoin can be achieved through various chemical reactions, with one notable method being the stereospecific synthesis involving substituted triphenyl phosphine salts and β-formyl crotonic acid. This process allows for the creation of the desired all-trans configuration essential for its biological activity .

Technical Details

The synthesis typically involves several steps:

  1. Formation of the Retinoic Acid Backbone: The initial reaction combines phosphine salt with β-formyl crotonic acid.
  2. Isomerization: The reaction conditions are optimized to favor the formation of the all-trans isomer.
  3. Purification: High-performance liquid chromatography (HPLC) is often employed to purify the final product and ensure high yield and purity levels .
Molecular Structure Analysis

Structure

Tretinoin has a complex molecular structure characterized by multiple conjugated double bonds and a carboxylic acid functional group. Its chemical formula is C20_{20}H28_{28}O2_{2}, indicating a molecular weight of approximately 300.45 g/mol.

Data

The structural representation of tretinoin showcases its unique configuration, which includes:

  • A long carbon chain with alternating double bonds.
  • A carboxylic acid group at one end.
  • A cyclohexene ring that contributes to its biological activity.
Chemical Reactions Analysis

Reactions

Tretinoin undergoes various chemical reactions that are critical for its functionality:

  1. Oxidation-Reduction Reactions: Tretinoin can be oxidized to form other retinoids or reduced to form retinol.
  2. Esterification: It reacts with alcohols to form esters, which can enhance its stability and bioavailability in topical formulations.

Technical Details

These reactions are typically facilitated under controlled laboratory conditions using catalysts or specific reagents to achieve desired outcomes without degrading the active compound .

Mechanism of Action

Process

Tretinoin exerts its effects primarily through nuclear receptors known as retinoic acid receptors (RARs). Upon binding to these receptors, it regulates gene expression involved in cellular differentiation, proliferation, and apoptosis.

Data

Research indicates that tretinoin enhances collagen synthesis in skin fibroblasts while reducing inflammation associated with acne lesions. The compound also promotes the shedding of dead skin cells, preventing pore clogging .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Tretinoin is typically a yellowish crystalline powder.
  • Solubility: It is soluble in organic solvents like ethanol but has limited solubility in water.

Chemical Properties

  • Stability: Tretinoin is sensitive to light and air; therefore, it must be stored in opaque containers.
  • pH Stability: It exhibits optimal stability at a pH range of 5-7.

Relevant Data or Analyses

Studies have shown that tretinoin's stability can be enhanced through formulation techniques such as encapsulation in liposomes or incorporation into nanofibers .

Applications

Scientific Uses

Tretinoin is widely used in dermatology for:

  • Acne Treatment: By promoting cell turnover and preventing clogged pores.
  • Anti-Aging: Stimulating collagen production to improve skin texture and reduce wrinkles.
  • Psoriasis Management: Helping to normalize skin cell growth.

Additionally, tretinoin has been researched for potential uses in oncology, particularly in treating acute promyelocytic leukemia due to its ability to induce differentiation of abnormal cells .

Molecular Pharmacology of Tretinoin

Receptor-Mediated Signaling Pathways in Dermatological Applications

Tretinoin primarily exerts its effects by binding to and activating specific nuclear receptors: Retinoic Acid Receptors (RARs: α, β, γ) and Retinoid X Receptors (RXRs: α, β, γ). These receptors function as ligand-activated transcription factors. Upon tretinoin binding, RAR forms heterodimers with RXR. This RAR-RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs), typically configured as direct repeats (DR) of the consensus sequence 5′-PuG(G/T)TCA spaced by 5 nucleotides (DR5) or occasionally 2 nucleotides (DR2) [6] [7] [10]. This binding triggers a conformational change in the receptor complex, particularly involving repositioning of the AF-2 domain within helix 12 (H12) of the ligand-binding domain (LBD). This structural shift displaces transcriptional corepressors (e.g., N-CoR, SMRT) and recruits coactivators (e.g., SRC family members) that possess histone acetyltransferase activity. Consequently, chromatin structure remodels towards a more open configuration, facilitating the transcription of retinoid-responsive genes crucial for epidermal homeostasis, differentiation, and barrier function [6] [7] [10].

Retinoic Acid Receptor (RAR) Isoform-Specific Activation Dynamics

The three RAR isoforms (α, β, γ) exhibit distinct expression patterns, ligand-binding affinities, and functional roles within the skin, contributing to tretinoin's diverse physiological effects. RARγ is the predominant isoform expressed in the epidermis, particularly in keratinocytes, while RARα and RARβ are also present but often at lower levels or in specific cell types [1] [6] [9]. Tretinoin binds all three RAR isoforms with high affinity, acting as a pan-RAR agonist. However, the functional outcomes of activation are highly isoform-specific due to differences in receptor expression, promoter context, and interactions with other transcription factors [6] [10].

  • RARγ: Activation of RARγ in the epidermis is primarily responsible for mediating the effects on keratinocyte differentiation and epidermal hyperplasia. It regulates genes involved in corneocyte desquamation, reduces cellular adhesion via suppression of transglutaminase activity, and promotes the expulsion of comedonal contents. This isoform is critical for tretinoin's comedolytic action in acne vulgaris [1] [8] [9].
  • RARα/RARβ: While RARγ dominates epidermal effects, RARα and RARβ play significant roles in dermal remodeling and anti-inflammatory responses. RARβ expression is often downregulated in photoaged skin and certain skin cancers. Tretinoin-induced reactivation of RARβ signaling is associated with tumor suppressor functions, induction of apoptosis in abnormal cells, and modulation of extracellular matrix (ECM) genes [6] [9] [10]. Research using chimeric receptors demonstrated that specific RAR isoforms can mediate distinct cellular responses. For instance, activation of an RARδ2 homolog (analogous to mammalian RAR isoforms) in amphibian limb regeneration models was shown to specifically mediate cellular reprogramming and positional identity respecification, highlighting the intrinsic functional specificity of different RAR isoforms [2].

Table 1: Tretinoin Receptor Isoform Dynamics in Skin

Receptor IsoformPrimary Skin LocalizationKey Functions Regulated by TretinoinFunctional Specificity
RARγEpidermis (Keratinocytes)Keratinocyte differentiation, Epidermal hyperplasia, Comedolysis, Barrier functionHigh; dominant epidermal effects
RARαDermis (Fibroblasts), Immune cellsModulation of inflammatory cascades (AP-1, NF-κB), Immune cell functionModerate; overlaps with RARβ in dermis
RARβDermis (Fibroblasts), Epidermis (lower)Collagen synthesis regulation, Tumor suppression, Apoptosis inductionHigh; key in ECM remodeling & chemoprevention
RXRα/γEpidermis & DermisHeterodimer partner for RARs, Permissive partner for other NRs (PPAR, LXR, FXR)Essential co-factor

Retinoid X Receptor (RXR) Crosstalk in Epidermal Homeostasis

While RXR serves as the obligate heterodimeric partner for RAR activation in the context of RARE binding, its role extends beyond merely facilitating RAR function. RXR can form homodimers or heterodimerize with other nuclear receptors, creating a complex signaling network that tretinoin can indirectly influence. The RAR-RXR heterodimer is classified as non-permissive, meaning that agonist binding to RXR alone is insufficient to activate the heterodimer; activation requires agonist binding to RAR [6] [10]. However, RXR availability and its activation state significantly influence overall retinoid signaling strength and specificity. Furthermore, RXR acts as a permissive partner for other nuclear receptors crucial in skin biology:

  • Peroxisome Proliferator-Activated Receptors (PPARs): PPARγ activation promotes keratinocyte differentiation and lipid synthesis, essential for barrier function. RXR-PPARγ heterodimers respond to ligands for either partner. While tretinoin itself does not bind RXR in a way that strongly activates PPARγ signaling, its influence on RXR availability and the broader transcriptional environment can modulate PPARγ-mediated pathways [6] [8].
  • Liver X Receptors (LXRs) and Farnesoid X Receptor (FXR): Involved in lipid metabolism and cholesterol homeostasis within the epidermis. Dysregulation contributes to barrier defects. RXR is the permissive partner for these receptors [6] [8].Tretinoin, by engaging RARs which heterodimerize with RXRs, effectively sequesters a pool of RXR molecules. This sequestration can potentially limit the availability of RXR for partnership with other permissive nuclear receptors, thereby indirectly modulating pathways involved in epidermal differentiation, lipid metabolism, and inflammation [6] [7] [10]. This complex crosstalk underscores the systemic impact of tretinoin on epidermal homeostasis beyond direct RAR target gene activation.

Transcriptional Regulation of Collagen Synthesis and Degradation

Tretinoin exerts a profound dual effect on dermal collagen, the primary structural component responsible for skin strength and resilience. Its impact involves both stimulating new collagen synthesis and inhibiting its enzymatic degradation, counteracting the collagen depletion characteristic of photoaging.

  • Stimulation of Collagen Synthesis: Tretinoin upregulates the transcription of genes encoding types I, III, and VII collagen in dermal fibroblasts. This occurs primarily through RAR/RXR activation. Studies using human skin fibroblast cultures demonstrated that therapeutic concentrations of tretinoin (10⁻⁵ M and higher) significantly increase procollagen type I mRNA levels, measured via dot blot and Northern blot hybridizations. This effect is specific, as mRNA levels for fibronectin and β-actin remained unchanged [4]. In vivo studies on photoaged human skin confirmed a tretinoin-induced increase in type I collagen production by up to 80%. Histologically, this manifests as new collagen deposition in the papillary dermis, organized into woven bundles, and increased synthesis of type VII collagen (key component of anchoring fibrils at the dermal-epidermal junction) [9]. Mechanistically, tretinoin may induce the expression of transforming growth factor-beta (TGF-β), a potent stimulator of collagen gene transcription (COL1A1, COL1A2, COL3A1). Tretinoin-activated RAR/RXR heterodimers bind RAREs within the promoters of TGF-β and/or procollagen genes [1] [4] [9].
  • Inhibition of Collagen Degradation: Crucially, tretinoin antagonizes the primary pathways responsible for collagen breakdown. It achieves this by suppressing the expression and activity of Matrix Metalloproteinases (MMPs), a family of zinc-dependent enzymes. Key MMPs targeted include:
  • Collagenase-1 (MMP-1): Cleaves fibrillar collagens (Types I, III).
  • Gelatinase A (MMP-2) and Gelatinase B (MMP-9): Degrade denatured collagen (gelatin) and type IV collagen in basement membranes.
  • Stromelysin-1 (MMP-3): Activates other MMPs and degrades proteoglycans and other matrix components.Tretinoin pretreatment prevents ultraviolet (UV) irradiation-induced upregulation of MMPs (particularly MMP-1, -2, -3, -9) in skin. This suppression occurs via two interconnected mechanisms:
  • Inhibition of Activator Protein-1 (AP-1): UV radiation potently activates AP-1 (a heterodimer of c-Fos and c-Jun), which binds to specific response elements in the promoters of MMP genes, driving their transcription. Tretinoin-activated RARs antagonize AP-1 activity. The antagonism is likely physical, involving direct competition for limiting pools of essential coactivators like CBP/p300, or steric hindrance preventing AP-1 binding to DNA near RAREs. RAR activation can also induce expression of negative regulators of AP-1 components [5] [9].
  • Blocking Cytokine Signaling: UV-induced cytokine release (e.g., IL-1, TNF-α) contributes to MMP upregulation. Tretinoin modulates cytokine pathways and inhibits NF-κB activation (see Section 1.3), indirectly reducing MMP expression [5] [9].

Table 2: Tretinoin's Transcriptional Regulation of Collagen Homeostasis

Target ProcessMolecular TargetEffect of TretinoinFunctional Outcome
Collagen SynthesisProcollagen Type I mRNA (COL1A1, COL1A2)↑ Transcription via RAR/RXR binding to RAREs, potentially via TGF-β inductionIncreased de novo collagen production
Procollagen Type III mRNA (COL3A1)↑ TranscriptionEnhanced dermal matrix integrity
Procollagen Type VII mRNA (COL7A1)↑ TranscriptionStrengthened dermal-epidermal junction
Collagen DegradationMMP-1 (Collagenase-1)↓ Transcription via AP-1 antagonism & ↓ cytokine signalingReduced cleavage of intact collagen fibrils
MMP-2 (Gelatinase A)↓ Expression/ActivityReduced degradation of denatured collagen & basement membrane
MMP-3 (Stromelysin-1)↓ ExpressionReduced activation of other MMPs & matrix degradation
MMP-9 (Gelatinase B)↓ Expression/ActivityReduced degradation of denatured collagen & basement membrane
AP-1 (c-Fos/c-Jun)↓ Transcriptional ActivityReduced MMP gene transactivation
Cytokine Pathways (IL-1, TNF-α)ModulationIndirect reduction in MMP induction

Modulation of AP-1 and NF-κB Inflammatory Cascades

Tretinoin possesses significant immunomodulatory properties, largely mediated through its antagonism of two key pro-inflammatory transcription factor complexes: Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB). These pathways are central to the inflammatory response in acne vulgaris and other inflammatory dermatoses, as well as in the response to environmental stressors like UV radiation.

  • AP-1 (c-Fos/c-Jun) Antagonism: As detailed in Section 1.2, AP-1 is a critical driver of MMP expression in photoaging. Beyond this, AP-1 also regulates the expression of numerous pro-inflammatory cytokines (e.g., IL-1, IL-6, IL-8, TNF-α), chemokines, and cell adhesion molecules involved in acne pathogenesis and general skin inflammation [5] [9]. Tretinoin-activated RARs physically interfere with AP-1 signaling through multiple non-genomic and genomic mechanisms:
  • Competition for Coactivators: Both RAR/RXR and AP-1 require the coactivators CBP (CREB-binding protein) and p300 for full transcriptional activity. Tretinoin-bound RARs sequester limiting amounts of CBP/p300, thereby inhibiting AP-1's ability to activate its target genes [5] [9].
  • Direct Protein-Protein Interference: RARs can interact directly with c-Fos and c-Jun components of AP-1, forming transcriptionally inactive complexes or preventing AP-1 from binding to its target DNA sequences (TREs - TPA Response Elements) [5] [9].
  • Induction of AP-1 Inhibitors: Tretinoin can upregulate the expression of natural inhibitors of AP-1 components [5].
  • NF-κB Pathway Modulation: NF-κB is a master regulator of inflammation, controlling the expression of a vast array of cytokines (e.g., IL-1β, IL-6, IL-8, TNF-α), chemokines, adhesion molecules (e.g., ICAM-1), and enzymes like inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) [3] [5]. Propionibacterium acnes (P. acnes) activation of Toll-like receptors (TLRs) on keratinocytes and sebocytes is a potent trigger for NF-κB activation in acne. Tretinoin modulates NF-κB signaling at several levels:
  • Inhibition of IκBα Degradation: NF-κB is normally sequestered in the cytoplasm bound to its inhibitor, IκBα. Pro-inflammatory signals trigger phosphorylation and degradation of IκBα, freeing NF-κB to translocate to the nucleus. Tretinoin can stabilize IκBα, preventing its degradation and thus retaining NF-κB in the cytoplasm [3] [5].
  • Reduction of NF-κB Nuclear Translocation and DNA Binding: Even if some NF-κB reaches the nucleus, tretinoin can reduce its ability to bind DNA and activate transcription [3] [5].
  • Suppression of iNOS: Inducible nitric oxide synthase (iNOS) is a key inflammatory enzyme downstream of NF-κB (and cytokine receptors), producing high levels of nitric oxide (NO). NO contributes to oxidative stress, vasodilation, and inflammation. Tretinoin potently suppresses P. acnes or IgE-induced iNOS expression and activity in human keratinocytes. Microarray studies demonstrate tretinoin downregulates iNOS mRNA by 50-70% within 24 hours of treatment. This effect is dose- and time-dependent [3] [5].
  • Cytokine and Chemokine Regulation: As a consequence of AP-1 and NF-κB inhibition, tretinoin significantly downregulates the expression and release of key pro-inflammatory mediators:
  • IL-1: A primary cytokine in acne inflammation, activating keratinocytes and promoting comedogenesis. Tretinoin reduces IL-1α and IL-1β expression [3] [5].
  • IL-6 and IL-8: IL-8 (CXCL8) is a potent neutrophil chemoattractant crucial in forming inflammatory acne papules and pustules. IL-6 promotes Th17 responses. Tretinoin suppresses their production [3] [5].
  • TNF-α: A major inflammatory cytokine amplifying the inflammatory cascade. Tretinoin inhibits its expression [3] [5].
  • Modulation of Immune Cell Function: Tretinoin influences the activity of immune cells recruited during inflammation:
  • Neutrophils/Macrophages: Tretinoin enhances phagocytic clearance of P. acnes but simultaneously suppresses the release of damaging reactive oxygen species (ROS) during the "respiratory burst" (up to 90% inhibition of superoxide anion production) and inhibits degranulation, limiting tissue damage from released enzymes [5].
  • T-cells: Tretinoin can modulate T-cell differentiation and cytokine profiles, potentially favoring anti-inflammatory responses [3] [5].

Table 3: Tretinoin's Modulation of Key Inflammatory Pathways and Mediators

Inflammatory Pathway/ComponentEffect of TretinoinKey Downstream Consequences
AP-1 (c-Fos/c-Jun) Activity↓↓↓ (Strong Antagonism)Reduced MMP expression, Reduced pro-inflammatory cytokine/chemokine production
NF-κB Activation & Signaling↓↓ (Modulation)Inhibition of IκBα degradation, Reduced nuclear translocation/DNA binding of NF-κB
iNOS Expression & NO Production↓↓↓ (Strong Suppression)Reduced oxidative stress & inflammation, Downregulation of iNOS mRNA (50-70%)
Pro-inflammatory Cytokines:
* IL-1α/IL-1βReduced keratinocyte activation & comedogenesis
* IL-6Reduced Th17 promotion
* IL-8 (CXCL8)Reduced neutrophil chemotaxis & infiltration
* TNF-αReduced amplification of inflammatory cascade
Neutrophil/Macrophage Function:
* Phagocytosis↑ (Enhancement)Improved clearance of P. acnes
* Respiratory Burst (ROS)↓↓↓ (Strong Inhibition)Reduced oxidative tissue damage (Superoxide anion ↓ up to 90%)
* DegranulationReduced release of damaging proteolytic enzymes

Properties

CAS Number

97950-17-9

Product Name

Tretinoin

IUPAC Name

(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid

Molecular Formula

C20H28O2

Molecular Weight

300.4 g/mol

InChI

InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8+,16-14+

InChI Key

SHGAZHPCJJPHSC-YCNIQYBTSA-N

SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C

Solubility

less than 1 mg/mL at 77 °F (NTP, 1992)
less than 1 mg/mL at 72 °F (NTP, 1992)
Practically insoluble in water
Soluble in DMSO; slightly soluble in polyethylene glycol 400, octanol, ethanol; practically insoluble in mineral oil, glycerin
... Soluble in ether; slightly soluble in ... chloroform.

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.